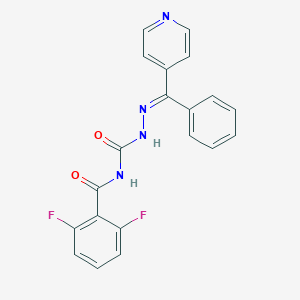
methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate is a chemical compound with a molecular formula of C16H14O5. It is commonly referred to as coumarin, a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mecanismo De Acción
Coumarin exerts its biological activities through various mechanisms of action. Its anti-inflammatory activity is attributed to its ability to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor activity is attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Its anticoagulant activity is attributed to its ability to inhibit the activity of thrombin and factor Xa enzymes.
Biochemical and Physiological Effects:
Coumarin has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and hydrogen peroxide. Coumarin has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. It has also been found to inhibit platelet aggregation and reduce blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It has also been extensively studied for its various biological activities, making it a well-characterized compound. However, coumarin also has some limitations for lab experiments. It is a relatively unstable compound, prone to degradation and oxidation. It also has a low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of coumarin. One direction is the development of coumarin derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of coumarin's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Coumarin has also been investigated for its potential use in the treatment of diabetes and obesity. Further studies are needed to elucidate the mechanisms of action of coumarin and its derivatives and to explore their potential therapeutic applications.
Métodos De Síntesis
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between phenols and β-ketoesters in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic ester in the presence of a base catalyst. The Perkin reaction involves the reaction between an aromatic acid and an aldehyde in the presence of anhydrous sodium acetate and acetic anhydride.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, anticoagulant, antimicrobial, and antifungal properties. Coumarin has also been found to be a potent inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. Due to its diverse biological activities, coumarin has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
Nombre del producto |
methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 7-methoxy-4-methyl-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-7-4-12(14)18-11-6-10(16-2)9(5-8(7)11)13(15)17-3/h4-6H,1-3H3 |
Clave InChI |
QSULQJKOIDHZRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)
